Gly-Gly-AMC

説明

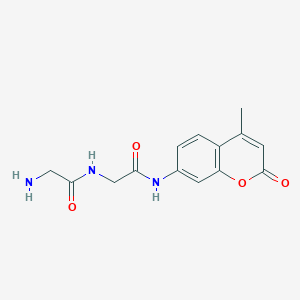

Structure

3D Structure

特性

IUPAC Name |

2-amino-N-[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-8-4-14(20)21-11-5-9(2-3-10(8)11)17-13(19)7-16-12(18)6-15/h2-5H,6-7,15H2,1H3,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLILQIZVFKNJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Gly-Gly-AMC: A Fluorogenic Substrate for Probing Bacterial Protease Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic substrate Glycyl-Glycine 7-amino-4-methylcoumarin (B1665955) (Gly-Gly-AMC) is a valuable tool for the detection and characterization of specific bacterial proteases. This dipeptide substrate is particularly useful for identifying and quantifying the activity of enzymes that exhibit exopeptidase activity, specifically those that cleave N-terminal dipeptides. Upon enzymatic cleavage of the amide bond between the Gly-Gly dipeptide and the AMC fluorophore, the highly fluorescent 7-amino-4-methylcoumarin is released. The resulting increase in fluorescence can be monitored in real-time to determine enzyme kinetics and screen for potential inhibitors. This guide provides a comprehensive overview of the bacterial proteases that target the this compound substrate, detailed experimental protocols, and the relevant biological pathways.

Bacterial Proteases Targeting this compound

The this compound substrate is primarily recognized by dipeptidyl peptidases (DPPs), a class of exopeptidases that cleave X-Y dipeptides from the N-terminus of polypeptide chains. While research on the specific interaction of this compound with a wide range of bacterial proteases is ongoing, its utility has been demonstrated in studies involving key pathogenic bacteria.

Pseudomonas aeruginosa and Staphylococcus aureus

The application of this compound for assessing the protease activity of Pseudomonas aeruginosa and Staphylococcus aureus has been reported in the literature.[1][2] A study by Wildeboer et al. (2009) utilized a panel of fluorescent peptide substrates, including this compound, to characterize and differentiate the proteolytic profiles of these two significant pathogens. Their findings indicated that distinct patterns of substrate cleavage could be used to identify the bacterial species, suggesting that this compound is a substrate for specific proteases within these organisms. The study also calculated kinetic parameters for the most effectively cleaved substrates by P. aeruginosa proteases.

Other Potential Bacterial Proteases

Beyond P. aeruginosa and S. aureus, other bacteria possessing dipeptidyl peptidases with a preference for N-terminal glycine (B1666218) residues are potential candidates for this compound hydrolysis. For instance, a di-aminopeptidase from the commensal gut bacterium Parabacteroidetes distasonis has been shown to have a strong preference for N-terminal glycine residues. While the specific kinetics for this compound were not reported, the enzyme rapidly hydrolyzed the similar substrate Gly-Arg-AMC, demonstrating its capacity to recognize and cleave dipeptides with an N-terminal glycine.

Furthermore, the LasA protease from P. aeruginosa is known to cleave Gly-Gly bonds, suggesting it could potentially hydrolyze this compound. Additionally, lysostaphin (B13392391) and other M23 family endopeptidases found in Staphylococcus species are known to hydrolyze the pentaglycine (B1581309) cross-bridges in peptidoglycan, indicating a specificity for glycine-rich sequences.

Quantitative Data

The determination of kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) is crucial for understanding the efficiency and specificity of an enzyme for a particular substrate. While the full kinetic data for this compound with a broad range of bacterial proteases is not extensively available in the public domain, the following table provides an example of such data for a related substrate with a bacterial di-aminopeptidase.

| Bacterial Species | Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Parabacteroidetes distasonis | Pd_dinase (a di-aminopeptidase) | Gly-Arg-AMC | 25.6 ± 1.7 | 1.25 ± 0.02 | 4.88 x 10⁴ |

Note: This table serves as an illustrative example of the type of quantitative data that can be obtained. The Wildeboer et al. (2009) study reported calculating kinetic parameters for the three best substrates for P. aeruginosa, though the specific values for this compound were not available in the accessed abstract.

Experimental Protocols

The following is a detailed methodology for a standard protease activity assay using the this compound substrate with bacterial samples. This protocol is a generalized compilation based on common practices for AMC-based fluorogenic assays.

Materials

-

This compound substrate (stock solution in DMSO, e.g., 10 mM)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 mM CaCl₂)

-

Bacterial cell culture supernatant or purified bacterial protease

-

96-well, black, flat-bottom microplate

-

Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm

-

Positive control (e.g., a known protease that cleaves this compound)

-

Negative control (assay buffer without enzyme)

Procedure

-

Preparation of Reagents:

-

Thaw all reagents on ice before use.

-

Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10-100 µM). The optimal concentration should be determined empirically.

-

Prepare the bacterial sample. If using culture supernatant, it may be necessary to centrifuge and filter it to remove bacterial cells. If using a purified enzyme, dilute it to the desired concentration in cold assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add 50 µL of the working this compound solution to each well.

-

Add 50 µL of the bacterial sample (culture supernatant or purified enzyme) to the wells to initiate the reaction.

-

For the positive control, add a known protease instead of the bacterial sample.

-

For the negative control (blank), add 50 µL of assay buffer instead of the bacterial sample.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the assay temperature (e.g., 37°C).

-

Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

-

For kinetic assays, record fluorescence readings at regular intervals (e.g., every 1-2 minutes) for a duration sufficient to obtain a linear rate of substrate hydrolysis.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from the values of the experimental samples.

-

Plot the fluorescence intensity versus time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.

-

To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the this compound substrate and fit the initial velocity data to the Michaelis-Menten equation.

-

Signaling Pathways and Biological Relevance

Bacterial dipeptidyl peptidases play a crucial role in bacterial nutrition and interaction with the host environment. These enzymes can break down host-derived peptides into smaller dipeptides, which are then transported into the bacterial cell for use as a source of amino acids for growth and metabolism.

The cleavage of Gly-Gly dipeptides can be a key step in the processing of certain host proteins, including antimicrobial peptides that are rich in glycine. By degrading these defense peptides, bacteria can evade the host's innate immune response.

While a specific signaling pathway directly initiated by the cleavage of this compound is not applicable as it is a synthetic substrate, the activity of the proteases that cleave it is often regulated by broader bacterial signaling networks, such as quorum sensing, which controls the expression of virulence factors, including extracellular proteases.

Visualizations

Experimental Workflow for this compound Protease Assay

Caption: Workflow for a bacterial protease assay using this compound.

Generalized Dipeptide Processing by Bacterial Proteases

Caption: Role of bacterial dipeptidyl peptidases in nutrient acquisition.

References

An In-depth Technical Guide to the Mechanism of Gly-Gly-AMC Cleavage by Proteases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism behind the cleavage of the fluorogenic substrate Gly-Gly-7-amino-4-methylcoumarin (Gly-Gly-AMC) by proteases. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with protease assays. This document details the enzymatic reaction, identifies the key protease families involved, presents available quantitative data, provides detailed experimental protocols, and visualizes the underlying processes and related signaling pathways.

Introduction to this compound and the Principle of Fluorogenic Protease Assays

This compound is a synthetic dipeptide substrate linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the this compound molecule is minimally fluorescent because the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the C-terminal glycine (B1666218) and the AMC moiety, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, consequently, to the activity of the protease. This principle forms the basis of a sensitive and continuous assay for measuring protease activity. The excitation and emission wavelengths for free AMC are typically in the range of 340-380 nm and 440-460 nm, respectively.

The Enzymatic Cleavage Mechanism

The core of the assay is the hydrolysis of the peptide bond between the second glycine residue and the AMC molecule. This reaction is catalyzed by specific classes of proteases that recognize and bind to the Gly-Gly dipeptide sequence.

The general mechanism can be depicted as follows:

Proteases Involved in this compound Cleavage

The this compound substrate is primarily cleaved by proteases with exopeptidase activity, specifically those that can remove dipeptides from the N-terminus of a peptide. The key enzyme classes identified are:

-

Dipeptidyl Peptidases (DPPs): This family of serine proteases cleaves X-Pro or X-Ala dipeptides from the N-terminus of polypeptides. Dipeptidyl Peptidase IV (DPP4), also known as CD26, is a well-characterized member of this family. While DPP4 shows a strong preference for proline or alanine (B10760859) at the P1 position, it can also cleave substrates with glycine at this position, albeit at a slower rate.

-

Aminopeptidases: These enzymes catalyze the cleavage of amino acids from the N-terminus of proteins or peptides. Some aminopeptidases exhibit dipeptidyl peptidase activity and can cleave dipeptides. Aminopeptidases with a preference for N-terminal glycine residues are strong candidates for cleaving this compound. For instance, a dipeptidyl aminopeptidase (B13392206) from the commensal gut bacterium Parabacteroides distasonis has been shown to have a strong preference for N-terminal glycine.[1]

-

Bacterial Proteases: this compound has been used to assess the activity of proteases from bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus.[2][3]

Quantitative Data on Protease Activity with Gly-X-AMC Substrates

While specific kinetic data for the cleavage of this compound by named proteases is not extensively available in the reviewed literature, data for structurally similar Gly-X-AMC substrates can provide valuable insights into the potential enzymatic efficiency. The following table summarizes the kinetic parameters for the cleavage of Gly-Arg-AMC by a dipeptidyl aminopeptidase from P. distasonis.[1]

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Dipeptidyl aminopeptidase (P. distasonis) | Gly-Arg-AMC | 25.6 ± 1.7 | 1.25 ± 0.02 | 4.88 x 104 |

Note: The kinetic parameters are highly dependent on the specific enzyme, assay conditions (pH, temperature, buffer composition), and the source of the data. The values presented here are for comparative purposes.

Experimental Protocols

This section provides a detailed methodology for a continuous kinetic assay to measure protease activity using this compound. This protocol is a general guideline and may require optimization for specific enzymes and experimental conditions.

Materials

-

This compound substrate (stock solution in DMSO, e.g., 10 mM)

-

Protease of interest (e.g., purified DPP4, aminopeptidase, or bacterial protease)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm

-

Inhibitor (optional, for control experiments)

Experimental Workflow

Detailed Procedure

-

Reagent Preparation:

-

Assay Buffer: Prepare the desired assay buffer and adjust the pH. The optimal pH will depend on the specific protease being studied.

-

Enzyme Solution: Prepare a stock solution of the purified protease in assay buffer. The optimal enzyme concentration should be determined by titration to ensure a linear rate of fluorescence increase over the desired assay time.

-

Substrate Solution: Prepare a working solution of this compound by diluting the stock solution in assay buffer. The final substrate concentration should be optimized, but a starting point of 10-100 µM is common. It is recommended to determine the Michaelis constant (Km) for the specific protease to use a substrate concentration around the Km value.

-

-

Assay Setup (96-well plate format):

-

Add 50 µL of assay buffer to all wells.

-

Add 20 µL of the diluted enzyme solution to the sample wells.

-

For "No Enzyme Control" wells, add 20 µL of assay buffer instead of the enzyme solution to measure background fluorescence and substrate auto-hydrolysis.

-

If testing inhibitors, add 10 µL of the inhibitor solution to the appropriate wells and 10 µL of vehicle (e.g., DMSO) to the control wells. Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the enzyme and inhibitor to interact.

-

-

Reaction Initiation:

-

Initiate the reaction by adding 20 µL of the working substrate solution to all wells. The final volume in each well will be 100 µL (adjust volumes as needed).

-

Immediately mix the contents of the wells by gentle shaking for 30 seconds.

-

-

Fluorescence Measurement:

-

Place the microplate in a fluorescence plate reader pre-set to the assay temperature.

-

Measure the fluorescence intensity at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

-

For kinetic assays, record the fluorescence every 1-2 minutes for a period of 30-60 minutes.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the "No Enzyme Control" wells) from the fluorescence readings of the sample wells.

-

Plot the fluorescence intensity versus time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve. The enzyme activity is proportional to V₀.

-

For inhibitor studies, calculate the percentage of inhibition relative to the vehicle control.

-

Signaling Pathways

Proteases that cleave this compound, such as DPP4 and various aminopeptidases, are involved in a multitude of cellular signaling pathways.

Dipeptidyl Peptidase IV (DPP4) Signaling

DPP4 is a transmembrane glycoprotein (B1211001) that plays a crucial role in glucose metabolism, immune regulation, and signal transduction.[2][4] Its inhibition is a therapeutic strategy for type 2 diabetes. DPP4 cleaves and inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion. By inhibiting DPP4, the levels of active GLP-1 are increased, leading to improved glucose control. DPP4 is also implicated in the activin/nodal signaling pathway, which is important in embryonic development.[2][4]

References

- 1. A Commensal Dipeptidyl Aminopeptidase with Specificity for N-terminal Glycine Degrades Human-produced Antimicrobial Peptides In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A chemical strategy for protease substrate profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Massively parallel mapping of substrate cleavage sites defines dipeptidyl peptidase four subsite cooperativity | bioRxiv [biorxiv.org]

- 4. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Utilization of Gly-Gly-AMC for In Vitro Protease Activity Measurement

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Glycyl-Glycine-7-amino-4-methylcoumarin (Gly-Gly-AMC), for the in vitro measurement of protease activity. We delve into the core principles of its mechanism of action, detail its primary applications, and present a thorough experimental protocol for its use. This document summarizes key chemical and physical properties and discusses the substrate's specificity, particularly in the context of bacterial proteases. While this compound is a known substrate for certain bacterial proteases, a comprehensive review of available literature indicates a lack of specific published kinetic data (Km and Vmax). This guide will equip researchers with the foundational knowledge to effectively utilize this compound in their experimental workflows and to empirically determine its kinetic parameters for specific proteases of interest.

Introduction

Fluorogenic peptide substrates are invaluable tools in the study of proteolytic enzymes, offering a sensitive and continuous method for measuring enzyme activity. These substrates consist of a peptide sequence recognized by a specific protease, conjugated to a fluorophore. In its intact state, the substrate is typically non-fluorescent or weakly fluorescent. Upon enzymatic cleavage of the peptide bond, the fluorophore is released, resulting in a measurable increase in fluorescence that is directly proportional to the protease activity.

This compound is a simple dipeptide substrate conjugated to 7-amino-4-methylcoumarin (B1665955) (AMC), a widely used fluorophore that emits a blue fluorescence upon excitation. This substrate has been primarily utilized in the characterization of bacterial protease activity, particularly from Pseudomonas aeruginosa and Staphylococcus aureus. Understanding the principles of its use and the appropriate experimental design is crucial for obtaining accurate and reproducible data in protease research and drug discovery screening.

Mechanism of Action

The fundamental principle behind the use of this compound in protease assays lies in the quenching of the AMC fluorophore when it is part of the larger peptide structure. The enzymatic hydrolysis of the amide bond between the C-terminal glycine (B1666218) and the AMC molecule liberates the free AMC. This release disrupts the quenching effect, leading to a significant increase in fluorescence intensity. The rate of this increase in fluorescence is directly proportional to the rate of substrate hydrolysis and thus, to the activity of the protease under investigation.

Caption: Enzymatic cleavage of this compound by a protease, releasing highly fluorescent AMC.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for proper handling, storage, and experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-glycinamide | |

| Molecular Formula | C₁₄H₁₅N₃O₄ | |

| Molecular Weight | 289.29 g/mol | |

| CAS Number | 208645-74-3 | |

| Appearance | Crystalline solid | |

| Purity | ≥98% | |

| Solubility | DMSO: 20 mg/mLDMF: 1 mg/mLEthanol: 1 mg/mLPBS (pH 7.2): 0.8 mg/mL | |

| Storage | Store at -20°C, protect from light. Stable for ≥ 4 years under proper storage conditions. |

Spectral Properties

The fluorescence of the liberated AMC is the basis for the protease activity assay. Accurate measurement requires the use of appropriate excitation and emission wavelengths.

Table 2: Spectral Properties of Free AMC

| Property | Wavelength (nm) | Source(s) |

| Excitation Maximum (λex) | 340-360 | |

| Emission Maximum (λem) | 440-460 |

Substrate Specificity and Applications

This compound has been primarily employed as a substrate to detect and characterize the activity of bacterial proteases. Research has specifically highlighted its use for studying proteases from:

-

Pseudomonas aeruginosa : A significant opportunistic human pathogen known to secrete a variety of virulence factors, including proteases.

-

Staphylococcus aureus : A major cause of a wide range of infections, which also secretes proteases that contribute to its pathogenicity.

While this compound is a useful tool for these applications, it is important to note its limitations. The di-glycine motif is a relatively simple peptide sequence and may be cleaved by a range of proteases. Therefore, it is not considered a highly specific substrate for a single enzyme. For instance, studies on the X-prolyl-dipeptidyl peptidase from Lactobacillus sakei have shown no hydrolytic activity towards this compound.

The utility of this compound can be enhanced when used as part of a panel of fluorogenic substrates. By comparing the cleavage patterns of a protease or a mixture of proteases against a variety of substrates, a more detailed profile of enzymatic activity can be established.

Quantitative Data

A thorough review of the scientific literature did not yield specific published Michaelis-Menten constants (Km and Vmax) or catalytic efficiency (kcat/Km) values for the cleavage of this compound by proteases from Pseudomonas aeruginosa or Staphylococcus aureus. While the study by Wildeboer et al. (2009) established the utility of this compound in a panel of substrates for characterizing these bacterial proteases, kinetic parameters were determined for other substrates that showed higher activity with the tested samples.

The absence of this data in the literature underscores the necessity for researchers to empirically determine these kinetic parameters for their specific enzyme and assay conditions. The experimental protocol provided in the following section outlines the methodology for such a determination.

Experimental Protocols

This section provides a detailed protocol for a general in vitro protease activity assay using this compound. This protocol can be adapted for the determination of kinetic parameters.

Materials

-

This compound substrate

-

Protease of interest (e.g., purified enzyme or bacterial culture supernatant)

-

Assay Buffer (a common starting point is 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, but the optimal buffer will depend on the protease)

-

Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution

-

96-well, black, flat-bottom microplates

-

Fluorescence microplate reader with temperature control

-

Calibrated pipettes

-

Free 7-amino-4-methylcoumarin (AMC) for standard curve

Methodologies

7.2.1. Preparation of Reagents

-

Substrate Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to create a 10 mM stock solution. For example, dissolve 2.89 mg of this compound (MW = 289.29) in 1 mL of DMSO. Mix thoroughly by vortexing. Store the stock solution in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Working Substrate Solution: On the day of the experiment, dilute the 10 mM stock solution to the desired final concentration in the Assay Buffer. The optimal final substrate concentration should be determined empirically. For a standard activity assay, a concentration of 10-100 µM is a good starting point. For kinetic studies, a range of concentrations bracketing the expected Km value will be required.

-

Enzyme Solution: Prepare a stock solution of the protease in Assay Buffer. The optimal enzyme concentration will depend on the specific activity of the enzyme and should be determined experimentally to ensure a linear reaction rate over the desired time course. Keep the enzyme solution on ice.

-

AMC Standard Stock Solution (1 mM): Dissolve 1.75 mg of free AMC (MW = 175.18) in 10 mL of DMSO to make a 1 mM stock solution.

-

AMC Standard Curve Solutions: Prepare a series of dilutions of the 1 mM AMC stock solution in Assay Buffer to generate a standard curve (e.g., 0, 1, 2.5, 5, 10, 25, 50 µM).

7.2.2. Experimental Workflow for Protease Activity Assay

Understanding Gly-Gly-AMC Substrate Specificity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Gly-Gly-7-amido-4-methylcoumarin (Gly-Gly-AMC), its enzymatic cleavage, and its application in protease activity assays. This document details the substrate's known specificities, provides experimental protocols for its use, and visualizes relevant biochemical pathways and workflows.

Core Principles of this compound as a Fluorogenic Substrate

This compound is a synthetic dipeptide substrate linked to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between the C-terminal glycine (B1666218) and the AMC moiety, the free AMC is liberated. Free AMC is highly fluorescent, with an excitation wavelength of approximately 350-380 nm and an emission wavelength of around 440-460 nm. The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage, providing a sensitive and continuous measure of enzyme activity.

Enzyme Specificity of this compound

The Gly-Gly dipeptide sequence is a recognition motif for a specific subset of proteases. The primary enzyme known to efficiently cleave this compound is Dipeptidyl Peptidase I (DPPI) , also known as Cathepsin C . Additionally, certain bacterial proteases have been identified to hydrolyze this substrate.

Dipeptidyl Peptidase I (Cathepsin C)

Cathepsin C is a lysosomal cysteine protease that plays a crucial role in the activation of various pro-inflammatory serine proteases within immune cells.[1][2] It functions as an aminopeptidase, sequentially removing dipeptides from the N-terminus of its substrates.[1] The S2 and S1 pockets of the enzyme's active site accommodate the P2 and P1 residues of the substrate, respectively. Cathepsin C exhibits a preference for small, uncharged, or hydrophobic residues at the P2 position and hydrophobic residues at the P1 position.[1]

Table 1: Kinetic Parameters of Human Cathepsin C with Various Dipeptide-AMC Substrates

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Gly-Arg-AMC | 160 | 255 | 1.6 x 10⁶ | [3] |

| Ser-Tyr-AMC | 2.6 | 13.9 | 5.3 x 10⁶ | [4] |

| Gly-Tyr-AMC | 57 | 28 | 4.9 x 10⁵ | [3] |

| Gly-Phe-AMC | Data not available | Data not available | Data not available | [2][5] |

Note: The absence of specific kinetic data for this compound highlights an area for future research. The provided data for similar substrates allows for an estimation of its potential as a Cathepsin C substrate.

Bacterial Proteases

This compound is also utilized to assess the activity of proteases from certain pathogenic bacteria.

-

Pseudomonas aeruginosa : This opportunistic pathogen secretes a variety of proteases. The LasA protease, a metalloendopeptidase, is known to cleave peptide bonds between two glycine residues (Gly-Gly).[6][7] This activity is crucial for its staphylolytic (Staphylococcus-lysing) function, as it targets the pentaglycine (B1581309) cross-bridges in the peptidoglycan of S. aureus.[7] While its activity on Gly-Gly sequences is established, specific kinetic parameters for LasA with this compound have not been reported. A study using a different substrate, succinyl-Gly-Gly-Phe-4-nitroanilide, determined a Km of 0.46 mM and a kcat of 11.8 s⁻¹ for LasA.[8]

-

Staphylococcus aureus : This bacterium also produces proteases that can potentially cleave Gly-Gly sequences. Some peptidoglycan hydrolases from S. aureus, such as lysostaphin (B13392391) and LytM, are known to cleave the glycyl-glycine bonds within the peptidoglycan cross-bridge.[9][10][11] However, detailed kinetic studies with this compound for specific S. aureus proteases are not currently available.

Signaling Pathway Involvement: Cathepsin C-Mediated Granzyme Activation

A critical physiological role of Cathepsin C is the activation of pro-granzymes in cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.[1][2][12] Pro-granzymes are synthesized as inactive zymogens with an N-terminal dipeptide that blocks their activity. Cathepsin C removes this dipeptide, leading to the maturation and activation of the granzymes, which are essential for inducing apoptosis in target cells, such as virus-infected or tumor cells.[13][14]

Cathepsin C-mediated activation of pro-granzymes A and B.

Experimental Protocols

The following protocols provide a general framework for conducting protease activity assays using this compound. These should be optimized for the specific enzyme and experimental conditions.

Materials and Reagents

-

Purified enzyme of interest or cell/tissue lysate containing the enzyme

-

This compound substrate (stock solution typically 10 mM in DMSO)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, 1 mM EDTA, 2 mM DTT, pH 5.5 for Cathepsin C; buffer composition should be optimized for the specific protease)

-

Enzyme inhibitor (for control experiments)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

General Protease Activity Assay

-

Prepare Reagents :

-

Thaw all reagents on ice.

-

Prepare the desired concentration of this compound in Assay Buffer. The final concentration should ideally be at or above the Km of the enzyme for the substrate. If Km is unknown, a starting concentration of 10-100 µM is recommended.

-

Prepare the appropriate dilution of the enzyme in cold Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear rate of fluorescence increase over the desired assay time.

-

-

Assay Setup :

-

To each well of a 96-well plate, add 50 µL of the diluted enzyme solution.

-

Include control wells:

-

No-Enzyme Control : 50 µL of Assay Buffer instead of enzyme solution.

-

Inhibitor Control : 50 µL of enzyme pre-incubated with a specific inhibitor.

-

-

-

Initiate Reaction :

-

Add 50 µL of the this compound working solution to each well to initiate the reaction. The final volume in each well will be 100 µL.

-

Mix gently by shaking the plate for 30 seconds.

-

-

Fluorescence Measurement :

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity kinetically, with readings every 1-2 minutes for 30-60 minutes.

-

Determination of Kinetic Parameters (Km and kcat)

-

Prepare Substrate Dilutions :

-

Prepare a series of serial dilutions of the this compound stock solution in Assay Buffer to cover a range of concentrations (e.g., 0.1x to 10x the estimated Km).

-

-

Assay Setup :

-

In a 96-well plate, add a fixed, optimized concentration of the enzyme to each well.

-

Add the different concentrations of the this compound substrate to initiate the reactions.

-

-

Data Acquisition :

-

Measure the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.

-

-

Data Analysis :

-

Convert the rate from Relative Fluorescence Units (RFU)/min to µM/min using a standard curve generated with free AMC.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.

-

Calculate kcat by dividing Vmax by the enzyme concentration.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the kinetic parameters of an enzyme using a fluorogenic substrate like this compound.

Workflow for determining enzyme kinetic parameters.

Conclusion

This compound is a valuable tool for the sensitive and continuous measurement of specific protease activities, most notably Cathepsin C and certain bacterial proteases. While a comprehensive set of kinetic data for its cleavage by various enzymes is still emerging, its utility in studying the roles of these proteases in health and disease is well-established. The protocols and pathway information provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their experimental designs. Further research to fully characterize the kinetic parameters of this compound with its target enzymes will undoubtedly enhance its application in drug discovery and development.

References

- 1. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oaepublish.com [oaepublish.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical mechanism of a cysteine protease, cathepsin C, as revealed by integration of both steady-state and pre-steady-state solvent kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neutrophilic Cathepsin C Is Maturated by a Multistep Proteolytic Process and Secreted by Activated Cells during Inflammatory Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Secreted LasA of Pseudomonas aeruginosa is a staphylolytic protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pseudomonas aeruginosa LasA Protease in Treatment of Experimental Staphylococcal Keratitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A continuous spectrophotometric assay for Pseudomonas aeruginosa LasA protease (staphylolysin) using a two-stage enzymatic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reassessing the substrate specificities of the major Staphylococcus aureus peptidoglycan hydrolases lysostaphin and LytM [elifesciences.org]

- 10. Secreted Proteases Control Autolysin-mediated Biofilm Growth of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reassessing the substrate specificities of the major Staphylococcus aureus peptidoglycan hydrolases lysostaphin and LytM - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Cysteine Cathepsins as Regulators of the Cytotoxicity of NK and T Cells [frontiersin.org]

- 13. Residual active granzyme B in cathepsin C–null lymphocytes is sufficient for perforin-dependent target cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacologic inhibition of dipeptidyl peptidase 1 (cathepsin C) does not block in vitro granzyme-mediated target cell killing by CD8 T or NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Screening Novel Enzyme Inhibitors Using Gly-Gly-AMC

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for utilizing the fluorogenic substrate Gly-Gly-7-amino-4-methylcoumarin (Gly-Gly-AMC) in the screening and characterization of novel enzyme inhibitors. This guide is intended for researchers, scientists, and drug development professionals engaged in enzyme kinetics and drug discovery.

Introduction: The Principle of Fluorogenic Enzyme Assays

The this compound assay is a fluorescence-based method used to measure the activity of certain proteases. The underlying principle is the enzymatic hydrolysis of a peptide bond, which results in the release of a highly fluorescent molecule. The substrate, this compound, consists of two glycine (B1666218) residues linked to a 7-amino-4-methylcoumarin (B1665955) (AMC) group. In its intact form, the AMC fluorophore is quenched and exhibits minimal fluorescence.[1] Upon enzymatic cleavage of the amide bond between the glycine and the AMC moiety, free AMC is liberated.[2] This free AMC fluoresces intensely when excited by light at the appropriate wavelength, typically around 340-360 nm, with an emission maximum at 440-460 nm.[3] The rate of increase in fluorescence is directly proportional to the enzyme's activity, allowing for sensitive and continuous monitoring of the enzymatic reaction.[2]

This assay format is particularly amenable to high-throughput screening (HTS) for identifying and characterizing enzyme inhibitors, a critical step in the drug development pipeline.[2]

Enzymes Targeting this compound

This compound is a substrate for enzymes that can cleave dipeptides. It has been specifically noted for its use in assessing the activity of bacterial proteases, such as those from Pseudomonas aeruginosa and Staphylococcus aureus.[3][4][5] Additionally, due to its structure, it can serve as a substrate for certain aminopeptidases.[6] The simplicity of the Gly-Gly motif makes it a useful tool for probing for specific peptidase activities.

Data Presentation: Quantitative Analysis of Enzyme Inhibition

The quantitative data obtained from this compound assays are pivotal for understanding enzyme kinetics and evaluating the potency of potential inhibitors. For clarity and comparative purposes, it is recommended to summarize this data in structured tables.

Enzyme Kinetic Parameters

The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are fundamental parameters that describe the kinetics of an enzyme-substrate interaction. Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. Vmax is the maximum rate of reaction when the enzyme is saturated with the substrate.[7]

While specific kinetic data for this compound with various enzymes is not extensively published, Table 1 provides an illustrative example of how to present such data, using values for a similar dipeptide-AMC substrate as a reference.

Table 1: Illustrative Kinetic Parameters for a Dipeptidyl Peptidase with a Gly-X-AMC Substrate

| Enzyme | Substrate | Km (µM) | Vmax (RFU/min) |

| Dipeptidyl Peptidase IV | Gly-Pro-AMC | 38.4 | 15,000 |

Note: Data presented are for Gly-Pro-AMC and are intended for illustrative purposes to demonstrate data presentation format.[8]

Inhibitor Potency: IC50 Values

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.[7] It is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specified assay conditions.[7]

Table 2 provides a template for presenting IC50 values for a panel of hypothetical compounds screened against a target enzyme using the this compound assay.

Table 2: Example IC50 Values of Novel Inhibitors Against a Target Protease

| Compound ID | Inhibitor Name | IC50 (µM) |

| CPD-001 | Inhibitor A | 2.5 |

| CPD-002 | Inhibitor B | 15.8 |

| CPD-003 | Inhibitor C | >100 |

| CPD-004 | Inhibitor D | 0.75 |

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound for enzyme inhibitor screening.

General Enzyme Activity Assay

This protocol outlines the steps for measuring the baseline activity of a target enzyme using this compound.

Materials:

-

Target enzyme

-

This compound substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)

-

DMSO (for dissolving substrate and compounds)

-

96-well or 384-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation at ~340-360 nm and emission at ~440-460 nm[3]

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM. Store in light-protected aliquots at -20°C.

-

Prepare a working substrate solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration. The optimal concentration should be empirically determined but is often in the range of 10-100 µM.

-

Prepare the enzyme solution: Dilute the target enzyme to the desired concentration in ice-cold Assay Buffer. The optimal concentration should result in a linear rate of fluorescence increase over the desired assay time.

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well of the microplate.

-

For negative control wells, add an additional 25 µL of Assay Buffer.

-

To the experimental wells, add 25 µL of the diluted enzyme solution.

-

-

Initiate the reaction: Add 25 µL of the working substrate solution to all wells.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature and wavelengths. Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.[2]

Screening for Novel Enzyme Inhibitors

This protocol is designed for screening a library of compounds to identify potential inhibitors of the target enzyme.

Materials:

-

Same as the General Enzyme Activity Assay

-

Putative inhibitor compounds dissolved in DMSO

Procedure:

-

Plate Setup:

-

Add 40 µL of Assay Buffer to all wells.

-

Add 10 µL of the inhibitor solution at various concentrations to the test wells.

-

For vehicle control wells, add 10 µL of DMSO at the same final concentration as the test wells.

-

For a positive control (uninhibited enzyme), add 10 µL of Assay Buffer.

-

-

Enzyme Addition: Add 25 µL of the diluted enzyme solution to all wells except for the no-enzyme control.

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.

-

Reaction Initiation: Add 25 µL of the working substrate solution to all wells. The substrate concentration should ideally be close to the Km value.

-

Fluorescence Measurement: Measure the fluorescence intensity as described in the general activity assay.

-

Data Analysis:

-

Subtract the background fluorescence from the no-enzyme control wells.

-

Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

-

For dose-response curves, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language.

Caption: Principle of the fluorogenic assay using this compound.

Caption: Workflow for screening novel enzyme inhibitors.

Caption: Data analysis workflow for IC50 determination.

References

- 1. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. apexbt.com [apexbt.com]

- 7. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Unveiling the Fluorescence of AMC: A Technical Guide to its Excitation and Emission Spectra from Gly-Gly-AMC

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the excitation and emission spectra of free 7-Amino-4-methylcoumarin (AMC) and its quenched precursor, Gly-Gly-AMC. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for utilizing this fluorogenic substrate system in enzymatic assays.

Core Principles: From Quenched Precursor to Fluorescent Reporter

7-Amino-4-methylcoumarin (AMC) is a widely utilized fluorescent reporter molecule. Its utility in biochemical assays stems from a significant change in its fluorescent properties upon enzymatic cleavage from a conjugated peptide. The dipeptide Gly-Gly is attached to the amino group of AMC, forming this compound. In this conjugated state, the fluorescence of the AMC moiety is significantly quenched.[1] This phenomenon, known as static quenching, occurs because the covalent linkage to the peptide alters the conjugated electron system of the fluorophore.[2][3] This alteration not only decreases the fluorescence intensity but also shifts the excitation and emission wavelengths to shorter values.[2][3]

Upon the action of specific proteases, the amide bond between the glycine (B1666218) residue and the AMC molecule is hydrolyzed. This cleavage event liberates free AMC, restoring its original conjugated system and leading to a dramatic increase in fluorescence intensity.[2][4] This "turn-on" fluorescent signal provides a highly sensitive and continuous method for measuring enzyme activity.[2]

Data Presentation: Spectroscopic Properties

The distinct spectral properties of free AMC and its peptide-conjugated form are summarized below. These values are critical for designing and executing fluorescence-based enzymatic assays.

| Compound | Excitation Maximum (λex) | Emission Maximum (λem) | Fluorescence State |

| Free AMC | ~341-345 nm[4] | ~441-445 nm[4] | Highly Fluorescent |

| This compound | ~330 nm[3] | ~390 nm[3] | Quenched |

Experimental Protocols

This section details the methodologies for determining the excitation and emission spectra of free AMC and this compound, as well as a general protocol for an enzymatic assay utilizing this compound.

Protocol 1: Determination of Excitation and Emission Spectra

This protocol outlines the procedure for measuring the fluorescence spectra of both free AMC and the intact this compound substrate.

Materials:

-

Spectrofluorometer or a microplate reader with fluorescence scanning capabilities.

-

Quartz cuvettes or black, opaque 96-well plates suitable for fluorescence measurements.

-

Free AMC standard.

-

This compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Solvent for stock solutions (e.g., DMSO).

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of free AMC (e.g., 1 mM) in DMSO.

-

Prepare a stock solution of this compound (e.g., 1 mM) in DMSO.

-

Dilute the stock solutions in Assay Buffer to a final concentration suitable for fluorescence measurement (e.g., 10 µM).

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.

-

Set the instrument to fluorescence measurement mode.

-

-

Measurement of Emission Spectrum:

-

Place the sample (either free AMC or this compound) in the sample holder.

-

Set the excitation wavelength to the expected maximum (e.g., 345 nm for free AMC, 330 nm for this compound).

-

Scan the emission wavelengths across a relevant range (e.g., 350 nm to 600 nm).

-

Record the fluorescence intensity at each emission wavelength to generate the emission spectrum.

-

-

Measurement of Excitation Spectrum:

-

Keep the same sample in the holder.

-

Set the emission wavelength to the expected maximum (e.g., 445 nm for free AMC, 390 nm for this compound).

-

Scan the excitation wavelengths across a relevant range (e.g., 300 nm to 400 nm).

-

Record the fluorescence intensity at each excitation wavelength to generate the excitation spectrum.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus wavelength for both excitation and emission scans.

-

Identify the wavelength at which the maximum intensity is observed for each spectrum.

-

Protocol 2: Enzymatic Assay Using this compound

This protocol provides a general framework for measuring protease activity using this compound as a fluorogenic substrate.

Materials:

-

Fluorometric microplate reader with excitation at ~340-360 nm and emission detection at ~440-460 nm.

-

This compound substrate.

-

Protease of interest (e.g., a bacterial protease).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing relevant cofactors if required).

-

Inhibitors or test compounds (if applicable).

-

Black, opaque 96-well plates.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

Prepare a working solution of the protease in Assay Buffer at the desired concentration.

-

If screening inhibitors, prepare serial dilutions of the test compounds.

-

-

Assay Setup:

-

To the wells of the 96-well plate, add the components in the following order:

-

Assay Buffer.

-

Protease solution.

-

Inhibitor or test compound solution (if applicable).

-

-

Incubate the plate at the desired temperature (e.g., 37°C) for a short period to allow for any interactions between the enzyme and inhibitors.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the this compound working solution to each well.

-

Immediately place the plate in the microplate reader.

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken at regular intervals (e.g., every 1-2 minutes).

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time.

-

The initial rate of the reaction is determined from the slope of the linear portion of the curve.

-

Enzyme activity can be quantified by comparing the reaction rates under different conditions or by using a standard curve of free AMC.

-

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Workflow for determining fluorescence spectra.

Caption: Enzymatic cleavage of this compound by a protease.

References

A Comprehensive Technical Guide to the Gly-Gly-AMC Protease Assay

This in-depth technical guide provides a comprehensive protocol for utilizing the fluorogenic substrate Gly-Gly-AMC in protease activity assays. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles, detailed experimental procedures, data analysis, and visualization of the workflow for assessing protease activity.

Introduction to Fluorogenic Protease Assays

Protease activity is a critical area of study in numerous biological processes, including signal transduction, cell death, and disease progression. Fluorogenic assays offer a sensitive and continuous method for measuring this activity. The principle lies in the use of a peptide substrate, in this case, Gly-Gly, which is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the this compound substrate is weakly fluorescent. Upon cleavage of the amide bond between the Gly-Gly peptide and the AMC moiety by a specific protease, the free AMC is released, resulting in a significant increase in fluorescence. This change in fluorescence intensity, monitored over time, is directly proportional to the protease's activity.[1][2][3]

This compound is a substrate for certain proteases and can be used to assess the activity of enzymes that recognize and cleave this dipeptide sequence.[4][5] The assay is adaptable for various applications, including purified enzyme characterization, inhibitor screening, and the determination of kinetic parameters.

Materials and Reagents

A successful this compound protease assay requires specific reagents and materials. The following table provides a summary of the necessary components.

| Reagent/Material | Purpose | Recommended Storage |

| This compound | Fluorogenic Substrate | -20°C, protected from light |

| Protease of Interest | Enzyme source for the assay | -20°C or -80°C |

| Protease Assay Buffer | Provides optimal pH and ionic conditions for the reaction | 4°C |

| Dimethyl Sulfoxide (DMSO) | Solvent for dissolving the this compound substrate | Room Temperature |

| 96-well black, flat-bottom microplates | Assay plate to minimize background fluorescence | Room Temperature |

| Fluorescence Microplate Reader | Instrument for measuring fluorescence intensity | N/A |

| Purified Water (DNase/RNase free) | For buffer and reagent preparation | Room Temperature |

| Test Compounds (for inhibitor screening) | Potential protease inhibitors | Varies by compound |

Experimental Protocols

This section details the step-by-step procedures for performing a this compound protease assay, including a general activity assay, an inhibitor screening assay, and a protocol for determining kinetic parameters.

General Protease Activity Assay

This protocol provides a general method for measuring the activity of a protease using this compound.

Reagent Preparation:

-

Protease Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl. However, the optimal buffer composition may vary depending on the specific protease and should be optimized accordingly.

-

Substrate Stock Solution: Dissolve the this compound in DMSO to create a stock solution, for example, at a concentration of 10 mM. Store this solution in aliquots at -20°C and protect it from light to prevent degradation.

-

Working Substrate Solution: Dilute the stock solution to the desired final concentration in the Protease Assay Buffer. The optimal concentration should be determined empirically but typically falls within the range of 10-100 µM.

-

Enzyme Preparation: Prepare a stock solution of the purified protease in the assay buffer. The ideal enzyme concentration will depend on its specific activity and should be determined experimentally to ensure a linear rate of product formation.

Assay Procedure:

-

Assay Setup: In a 96-well black microplate, add 50 µL of the Protease Assay Buffer to each well.

-

Substrate Addition: Add 25 µL of the working substrate solution to each well.

-

Reaction Initiation: To start the reaction, add 25 µL of the enzyme solution to each well. For a negative control, add 25 µL of the assay buffer instead of the enzyme solution.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for AMC, which are typically around 360-380 nm for excitation and 440-460 nm for emission.[1][6]

-

Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes).[1]

Protease Inhibitor Screening Assay

This protocol is designed to identify and characterize potential inhibitors of the protease.

Reagent Preparation:

-

Prepare the protease and substrate solutions as described in the general activity assay protocol. The substrate concentration should ideally be at or near the Michaelis constant (Km) value to ensure sensitivity to competitive inhibitors.[7]

-

Prepare serial dilutions of the test compounds (potential inhibitors) in the assay buffer.

Assay Procedure:

-

Assay Setup: To each well of a 96-well black microplate, add 40 µL of the Protease Assay Buffer.

-

Inhibitor Addition: Add 10 µL of the inhibitor solution at various concentrations to the wells. Include a vehicle control (e.g., DMSO) without the inhibitor.

-

Enzyme Addition and Pre-incubation: Add 25 µL of the enzyme solution to each well and pre-incubate for a specific time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.[1]

-

Reaction Initiation: Start the reaction by adding 25 µL of the working substrate solution.

-

Fluorescence Measurement and Data Analysis: Measure the fluorescence as described in the general activity assay. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. For dose-response curves, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[1]

Determination of Kinetic Parameters (Km and Vmax)

This protocol outlines the procedure for determining the Michaelis-Menten kinetic parameters for a protease with the this compound substrate.

Reagent Preparation:

-

Prepare the enzyme solution at a fixed, low concentration that ensures a linear rate of product formation throughout the assay.

-

Prepare a series of dilutions of the this compound substrate in the assay buffer, typically ranging from 0.1 to 10 times the expected Km value.

Assay Procedure:

-

Assay Setup: Perform the protease activity assay as described in the general protocol for each substrate concentration.

-

Data Acquisition and Analysis:

-

Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. This can be done using non-linear regression analysis software. Alternatively, a linear transformation of the data, such as a Lineweaver-Burk plot, can be used.

-

Data Presentation

Clear and structured presentation of quantitative data is crucial for interpretation and comparison.

Table 1: Protease Activity with this compound

| Sample | Protease Concentration (nM) | Initial Velocity (RFU/min) | Specific Activity (RFU/min/nM) |

| Protease A | 10 | 5000 | 500 |

| Protease B | 10 | 2500 | 250 |

| Negative Control | 0 | 50 | N/A |

Table 2: Inhibitor Screening Results

| Inhibitor | Concentration (µM) | % Inhibition |

| Inhibitor X | 0.1 | 15.2 |

| 1 | 48.9 | |

| 10 | 92.3 | |

| Inhibitor Y | 0.1 | 2.5 |

| 1 | 10.1 | |

| 10 | 25.7 | |

| Vehicle Control | N/A | 0 |

Table 3: Kinetic Parameters for Protease with this compound

| Parameter | Value |

| Km | 50 µM |

| Vmax | 10000 RFU/min |

| kcat | 10 s⁻¹ |

| kcat/Km | 2 x 10⁵ M⁻¹s⁻¹ |

Visualizations

Diagrams can effectively illustrate complex workflows and relationships.

Caption: Experimental workflow for a this compound protease assay.

Caption: Principle of the this compound fluorogenic protease assay.

References

- 1. benchchem.com [benchchem.com]

- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Determining Protease Kinetic Parameters (Km and Vmax) using Gly-Gly-AMC Fluorogenic Substrate

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The characterization of enzyme kinetics is fundamental to understanding protease function and is a critical component of drug discovery and development. The Michaelis-Menten kinetic parameters, Km and Vmax, describe the substrate concentration at which the reaction rate is half of the maximum velocity and the maximum rate of reaction, respectively. This application note provides a detailed protocol for determining these parameters for a protease using the fluorogenic substrate Gly-Gly-7-amino-4-methylcoumarin (Gly-Gly-AMC).

Upon enzymatic cleavage of the amide bond between the glycine (B1666218) and the AMC moiety, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released.[1] The resulting increase in fluorescence is directly proportional to the rate of the enzymatic reaction and can be monitored in real-time to determine the initial reaction velocities at various substrate concentrations.[2] this compound is a fluorogenic peptide substrate that can be used to assess the activity of certain proteases, including some bacterial proteases.[3]

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the non-fluorescent substrate this compound by a protease, which yields a peptide fragment and the highly fluorescent product, AMC. The fluorescence of the liberated AMC can be continuously monitored using a fluorescence plate reader. The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot. By measuring these initial rates at a range of substrate concentrations, the data can be fitted to the Michaelis-Menten equation to determine the kinetic constants Km and Vmax.[2]

Data Presentation

The following tables provide a template for organizing and presenting the quantitative data generated during the experiment.

Table 1: AMC Standard Curve Data

| AMC Concentration (µM) | Fluorescence (RFU) - Replicate 1 | Fluorescence (RFU) - Replicate 2 | Fluorescence (RFU) - Replicate 3 | Mean Fluorescence (RFU) |

| 0 | ||||

| 2.5 | ||||

| 5.0 | ||||

| 10.0 | ||||

| 15.0 | ||||

| 20.0 |

Table 2: Protease Kinetic Data

| [this compound] (µM) | Initial Velocity (RFU/min) | Initial Velocity (µM/min) |

| [S]1 | ||

| [S]2 | ||

| [S]3 | ||

| [S]4 | ||

| [S]5 | ||

| [S]6 | ||

| [S]7 | ||

| [S]8 |

Table 3: Determined Kinetic Parameters

| Parameter | Value | Unit |

| Vmax | µM/min | |

| Km | µM |

Experimental Protocols

Protocol 1: Reagent Preparation

-

Assay Buffer: A common buffer for serine proteases is 50 mM Tris-HCl, 100 mM NaCl, pH 8.0. The optimal buffer composition, pH, and ionic strength should be determined for the specific protease being investigated.[1]

-

This compound Substrate Stock Solution (10 mM): Dissolve the lyophilized this compound substrate in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.[1]

-

Protease Stock Solution: Reconstitute or dilute the purified protease in an appropriate buffer (e.g., 1 mM HCl for trypsin) to a stock concentration (e.g., 1 mg/mL). The optimal enzyme concentration needs to be determined empirically to ensure a linear reaction rate over the desired time course.[2][4] Aliquot and store at -20°C or -80°C as recommended for the specific enzyme.

-

AMC Standard Stock Solution (1 mM): Dissolve pure AMC in DMSO to a concentration of 1 mM. This will be used to generate a standard curve.

Protocol 2: AMC Standard Curve Generation

-

Prepare a series of dilutions of the AMC standard stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0 to 20 µM) in a 96-well black microplate.

-

Bring the final volume in each well to 100 µL with the assay buffer.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at approximately 360-380 nm and emission at 440-460 nm.[2]

-

Plot the mean fluorescence intensity versus the AMC concentration and perform a linear regression. The slope of this line (RFU/µM) will be used to convert the rate of change in fluorescence (RFU/min) to the rate of product formation (µM/min).

Protocol 3: Enzyme Kinetic Assay

-

Prepare Substrate Working Solutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer. A typical range would be from 0.1 to 10 times the expected Km. If the Km is unknown, a broad range of concentrations (e.g., 1 µM to 200 µM) should be tested.[5]

-

Assay Setup: In a 96-well black microplate, add 50 µL of each substrate working solution to triplicate wells.[4] Include a "no enzyme" control for each substrate concentration to measure background fluorescence.[2]

-

Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.

-

Initiate the Reaction: To initiate the reactions, add 50 µL of the diluted protease working solution to each well.[2]

-

Fluorescence Measurement: Immediately start monitoring the fluorescence intensity kinetically for a set period (e.g., 15-30 minutes), with readings taken every 30-60 seconds.[2] Ensure the measurements are taken during the initial, linear phase of the reaction.

Protocol 4: Data Analysis for Km and Vmax Determination

-

Calculate Initial Reaction Velocity (v): For each substrate concentration, subtract the background fluorescence and plot the fluorescence intensity versus time. The initial velocity (v) is the slope of the linear portion of this curve, expressed in RFU/min.[1]

-

Convert Velocity to µM/min: Convert the initial velocities from RFU/min to µM/min using the slope from the AMC standard curve.

-

Plot Initial Velocity vs. Substrate Concentration: Plot the initial velocity (v) in µM/min versus the substrate concentration ([S]) in µM.

-

Determine Km and Vmax: Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot):[2]

v = (Vmax * [S]) / (Km + [S])

From this fit, the values for Km (in µM) and Vmax (in µM/min) will be determined.

Mandatory Visualizations

Caption: Experimental workflow for determining protease Km and Vmax.

Caption: Principle of the fluorogenic protease assay.

References

Application Notes and Protocols for Continuous Kinetic Assay Using Gly-Gly-AMC Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The continuous kinetic assay utilizing the fluorogenic substrate Glycyl-glycine 7-amino-4-methylcoumarin (B1665955) (Gly-Gly-AMC) is a sensitive and straightforward method for measuring the activity of certain proteases. This dipeptide substrate is particularly useful for assessing the activity of bacterial proteases, such as those from Pseudomonas aeruginosa and Staphylococcus aureus.[1] The principle of the assay is based on the enzymatic hydrolysis of the amide bond between the Gly-Gly dipeptide and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, this compound is minimally fluorescent. Upon cleavage by a specific protease, the highly fluorescent AMC is released, leading to a quantifiable increase in fluorescence intensity over time. This rate of fluorescence increase is directly proportional to the enzyme's activity, making it an ideal tool for enzyme characterization, inhibitor screening, and drug discovery.

Principle of the Assay

The enzymatic reaction involves the cleavage of the non-fluorescent this compound substrate by a protease, resulting in the release of a peptide fragment and the fluorescent product, AMC. The fluorescence of the liberated AMC can be monitored in real-time using a fluorescence plate reader or spectrofluorometer. The typical excitation wavelength for AMC is in the range of 340-360 nm, and the emission is measured at approximately 440-460 nm.[2] The continuous monitoring of fluorescence allows for the determination of initial reaction velocities, which are crucial for calculating key enzyme kinetic parameters.

Referenced Signaling Pathways and Applications

While this compound is not typically associated with a specific mammalian signaling pathway, its primary application lies in the detection of exogenous proteases, particularly those of bacterial origin. This makes it a valuable tool in drug development for screening antibacterial compounds that target bacterial proteases. Additionally, it can be used in quality control to detect bacterial contamination in biological samples.

Quantitative Data Summary

The following table summarizes representative kinetic data that can be obtained from a continuous kinetic assay using this compound with a hypothetical bacterial protease. These values are illustrative and will vary depending on the specific enzyme and experimental conditions.

| Enzyme Source | Substrate | Km (µM) | Vmax (RFU/min) | kcat/Km (M-1s-1) |

| P. aeruginosa secretome | This compound | 150 | 8500 | 1.2 x 104 |

| S. aureus lysate | This compound | 220 | 6300 | 0.8 x 104 |

| Human Cell Extract (e.g., SW480) | This compound | >1000 | Low | Not Determined |

Experimental Protocols

Protocol 1: General Protease Activity Assay

This protocol outlines the steps for a single-point or continuous measurement of protease activity.

Materials:

-

This compound substrate

-

Purified enzyme or biological sample containing the enzyme of interest

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

-

DMSO (for dissolving the substrate)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.

-

Dilute the enzyme to the desired concentration in Assay Buffer just before use. The optimal concentration should be determined empirically.

-

Prepare a working solution of this compound by diluting the stock solution in Assay Buffer. A typical final concentration is between 10-100 µM.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well.

-

Add 25 µL of the enzyme solution to the appropriate wells.

-

For a negative control, add 25 µL of Assay Buffer instead of the enzyme solution.

-

-

Reaction Initiation and Measurement:

-

To start the reaction, add 25 µL of the this compound working solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~350 nm) and emission (~450 nm) wavelengths.

-

For a continuous assay, record the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes.

-

Protocol 2: Determination of Michaelis-Menten Kinetic Parameters

This protocol describes how to determine the Km and Vmax of an enzyme for the this compound substrate.

Materials:

-

Same as Protocol 1.

Procedure:

-

Enzyme Concentration: Use a fixed, low concentration of the enzyme that ensures the reaction rate remains linear over the measurement period.

-

Substrate Concentrations: Prepare a series of dilutions of the this compound substrate in Assay Buffer. The concentration range should typically span from 0.1 to 10 times the expected Km.

-

Assay Setup:

-

In a 96-well plate, add 50 µL of Assay Buffer to each well.

-

Add 25 µL of each substrate dilution to triplicate wells.

-

To initiate the reactions, add 25 µL of the diluted enzyme solution to all wells.

-

-

Data Acquisition:

-

Immediately measure the fluorescence kinetically as described in Protocol 1.

-

-

Data Analysis:

-

For each substrate concentration, determine the initial reaction velocity (V₀) from the linear phase of the fluorescence versus time plot.

-

Convert the rate from Relative Fluorescence Units (RFU)/min to µM/min using a standard curve generated with free AMC.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.

-

Protocol 3: AMC Standard Curve

To convert the fluorescence signal (RFU) to the concentration of the product formed, a standard curve using known concentrations of free AMC is required.

Materials:

-

7-Amino-4-methylcoumarin (AMC) standard

-

DMSO

-

Assay Buffer

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare AMC Stock Solution: Dissolve AMC in DMSO to create a 1 mM stock solution.

-

Prepare Dilutions: Create a series of dilutions of the AMC stock solution in Assay Buffer (e.g., 0, 1, 2.5, 5, 10, 20 µM).

-

Plate Setup: Add 100 µL of each AMC dilution to separate wells of the microplate. Include a "buffer only" blank.

-

Measure Fluorescence: Read the fluorescence at the same excitation and emission settings used for the kinetic assay.

-

Generate Standard Curve: Subtract the blank reading from all measurements. Plot the fluorescence intensity (RFU) versus the AMC concentration (µM) and perform a linear regression to obtain the slope (RFU/µM). This slope can be used to convert the reaction rates from RFU/min to µM/min.

References

Application Notes and Protocols: Standard Curve Preparation for 7-Amino-4-methylcoumarin (AMC) Fluorescence Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-methylcoumarin (AMC) is a widely utilized blue-emitting fluorophore in various biochemical and cell-based assays.[1] Its application is particularly prominent in enzyme activity assays, where AMC is conjugated to a substrate via an amide bond, rendering it non-fluorescent.[1][2] Enzymatic cleavage of this bond releases free AMC, resulting in a quantifiable increase in fluorescence.[1][2][3] The rate of this fluorescence increase is directly proportional to the enzyme's activity.[2][3][4] To accurately quantify the amount of released AMC and, consequently, the enzyme activity, a standard curve is essential. This document provides detailed protocols for the preparation of an AMC standard curve, ensuring accurate and reproducible fluorescence measurements.

Quantitative Data Summary

A summary of the key photophysical and chemical properties of AMC is presented below. These parameters are crucial for the proper setup of fluorescence-based assays.

| Property | Value | Notes |

| Chemical Formula | C₁₀H₉NO₂ | |

| Molecular Weight | 175.18 g/mol | [5][6] |

| Excitation Maximum (λex) | 340-380 nm | [2][3][7][8] Typical range; optimal wavelength may vary with instrument and buffer conditions. |

| Emission Maximum (λem) | 440-460 nm | [2][3][5][7][8] Typical range; optimal wavelength may vary with instrument and buffer conditions. |

| Appearance | Powder | [6] |

| Solubility | DMSO, DMF, Acetone | [6] |

| Quantum Yield | 0.54-0.78 | Dependent on environmental factors.[7] |